molecular formula C22H21NO5 B14092012 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092012
M. Wt: 379.4 g/mol
InChI Key: OIZRIUTWNUKNHT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene and pyrrole

Preparation Methods

The synthesis of 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with various pharmacological properties. In materials science, it is explored for its potential use in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include other chromene and pyrrole derivatives, which may share some properties but differ in their specific applications and reactivity profiles .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-12-10-13(2)20-16(11-12)19(25)17-18(14-4-6-15(27-3)7-5-14)23(8-9-24)22(26)21(17)28-20/h4-7,10-11,18,24H,8-9H2,1-3H3

InChI Key

OIZRIUTWNUKNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OC)CCO)C

Origin of Product

United States

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